molecular formula C20H25N3O4 B1671072 Ecabapide CAS No. 104775-36-2

Ecabapide

Cat. No. B1671072
M. Wt: 371.4 g/mol
InChI Key: JTAGHJPZEDNHHA-UHFFFAOYSA-N
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Description

Ecabapide is a novel gastroprokinetic agent . It has been found to significantly enhance gastric emptying in stroke-prone spontaneously hypertensive rats (SHRSP), which are known to exhibit gastric malfunctions as a result of autonomic nervous system disorder .


Molecular Structure Analysis

Ecabapide has a molecular formula of C20H25N3O4 . Its molecular weight is 371.44 . The percent composition is C 64.67%, H 6.78%, N 11.31%, O 17.23% .


Physical And Chemical Properties Analysis

Ecabapide forms colorless needles from methanol/diethyl ether, with a melting point of 93-96.5°C . When recrystallized as colorless prisms from absolute methanol, the melting point is 133-134.5°C . Its solubility (mg/ml) in water is 5.31 at 25°C and 8.55 at 37°C .

Scientific Research Applications

Modulation of Gastrointestinal Afferent Sensitivity

Ecabapide, a substituted benzamide compound, exhibits gastrointestinal prokinetic action. Research by Jiang and Grundy (2000) explored its effects on extrinsic afferent nerves supplying the stomach and jejunum in rats. Their findings indicate that ecabapide significantly inhibits the discharge of jejunal afferents induced by cholecystokinin, suggesting a potential role in modulating gastrointestinal afferent sensitivity, especially in conditions like acute focal intestinal ischaemia (Jiang & Grundy, 2000).

Treatment Trends in Antiphospholipid Syndrome

Although not directly related to ecabapide, the 14th International Congress on Antiphospholipid Antibodies discussed various future treatment strategies for Antiphospholipid Syndrome (APS), which could potentially include novel agents like ecabapide. This conference highlighted the necessity for controlled clinical trials in various thrombotic APS forms and suggested new directions for APS treatment research (Erkan et al., 2014).

Other Relevant Research

Additional research studies, although not directly linked to ecabapide, provide insights into various scientific fields that might intersect with ecabapide's potential applications. These include studies on electrocaloric materials for solid-state refrigeration technologies (Valant, 2012), and advancements in embodied conversational agents in clinical psychology (Provoost et al., 2017), which could be relevant for understanding broader therapeutic contexts.

properties

IUPAC Name

3-[[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-21-20(25)15-5-4-6-16(12-15)23-13-19(24)22-10-9-14-7-8-17(26-2)18(11-14)27-3/h4-8,11-12,23H,9-10,13H2,1-3H3,(H,21,25)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAGHJPZEDNHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146718
Record name Ecabapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecabapide

CAS RN

104775-36-2
Record name Ecabapide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104775-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecabapide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecabapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECABAPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5WHL8T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
W Jiang, D Grundy - Journal of the autonomic nervous system, 2000 - Elsevier
… Ecabapide also had no effect on either spontaneous jejunal mesenteric afferent nerve discharge or responses to intestinal distension. Ecabapide (180 … the actions of ecabapide on the …
Number of citations: 10 www.sciencedirect.com
Y Fujimaki, N Arai, T Inaba - Xenobiotica, 1999 - Taylor & Francis
… the metabolism of ecabapide in man has … ecabapide in human liver microsomes, and to identify the CYP enzyme(s) that mediate(s) the formation of the major metabolites of ecabapide…
Number of citations: 5 www.tandfonline.com
S Hatanaka, A Niijima, K Furuhama - The Japanese Journal of …, 1997 - jstage.jst.go.jp
… On the ba sis of the above studies, ecabapide was considered to … More recently, ecabapide was reported to stimulate the … of gastric vagal afferents due to ecabapide, we examined the …
Number of citations: 8 www.jstage.jst.go.jp
H Sakai, A Ikari, E Kumano… - British journal of …, 1996 - Wiley Online Library
… It has not been reported whether ecabapide acts directly on gastric … ecabapide affected the opening of the housekeepingCl- channel in rabbit parietal cells, and found that ecabapide …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
K Furuhama, JD Wood - Journal of pharmacy and …, 1997 - academic.oup.com
… In the stomach, ecabapide acts to suppress firing in vagal … The mechanism of action of ecabapide in suppressing … the small intestine suggests that ecabapide might have actions similar …
Number of citations: 1 academic.oup.com
Y Fujimaki, T Hosokami, K Ono - Xenobiotica, 1995 - Taylor & Francis
… that ecabapide was … of ecabapide with respect to the benzamide moiety is the subject of this report. We have investigated the metabolic disposition of ecabapide using ecabapide …
Number of citations: 10 www.tandfonline.com
M Nakaoka, M Tsumura, E Ichikawa, W Suzuki… - Xenobiotica, 1996 - Taylor & Francis
… and pharmacokinetics of ecabapide in rat using 14C-ecabapide labelled near ring A … of 14C-ecabapide. In this paper, the isolation and structural determination of the major ecabapide …
Number of citations: 1 www.tandfonline.com
T Jindo, Y Genda, K Kakihata, H OHNO… - The Journal of …, 1998 - jstage.jst.go.jp
… oral repeated dose toxicity of ecabapide, a gastroprokinetic drug, … , the non-toxic dose of ecabapide was considered to be 50 … of ecabapide, we assessed the toxicity of ecabapide in a 13…
Number of citations: 1 www.jstage.jst.go.jp
K FURUHAMA - Journal of veterinary medical science, 1997 - jstage.jst.go.jp
… These results suggest that the effect of ecabapide is exerted without … ecabapide, radioactivity remained selectively in the stomach muscle until 24 hr later [5]. Moreover, ecabapide was …
Number of citations: 1 www.jstage.jst.go.jp
S Itoh, H Shimada - JAPANESE PHARMACOLOGY AND …, 1996 - hero.epa.gov
… cells (CHL), ecabapide induced structual … ecabapide showed any significant increase in micronucleated polychromatic erythrocytes. From these results, it was suggested that ecabapide …
Number of citations: 0 hero.epa.gov

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